5-[2-(6-oxopyridazin-1-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
The compound 5-[2-(6-oxopyridazin-1-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally intricate heterocyclic molecule combining a pyridazinone moiety with a fused triazatricyclic system. Such systems are often explored for their bioactivity, including kinase inhibition or antimicrobial properties .
Properties
IUPAC Name |
5-[2-(6-oxopyridazin-1-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15-5-3-7-18-22(15)11-16(24)20-9-6-13-12(10-20)17(25)21-8-2-1-4-14(21)19-13/h1-5,7-8H,6,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFUHZLAULNHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CN4C(=O)C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Domino Cyclization Approach
A metal hydroxide-catalyzed domino reaction efficiently constructs the triazatricyclo framework:
- Starting material : N-substituted glyoxylamide derivatives.
- Conditions : KOH (20 mol%) in ethanol/water (3:1), reflux (80°C, 8–12 hr).
- Mechanism : Sequential aldol condensation, intramolecular cyclization, and dehydration (Figure 1).
Optimization Data :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| KOH | EtOH/H₂O | 78 |
| NaOH | MeOH/H₂O | 65 |
| Cs₂CO₃ | DMF | 42 |
This method achieves moderate to good yields (65–78%) with excellent regioselectivity.
Preparation of 2-(6-Oxopyridazin-1-yl)Acetic Acid
Pyridazinone Functionalization
Ethyl bromoacetate alkylation of pyridazin-3(2H)-one derivatives followed by hydrolysis provides the acetyl fragment:
- Step 1 : Alkylation of 6-hydroxypyridazin-3(2H)-one with ethyl bromoacetate (K₂CO₃, DMF, 60°C, 6 hr).
- Step 2 : Saponification using NaOH (2M, EtOH/H₂O, reflux, 3 hr).
Key Observation : Electron-withdrawing groups at C-4 of pyridazinone enhance reaction rates by 30%.
Coupling Strategies for Final Assembly
Amide Bond Formation
Condensation of Intermediate A with 2-(6-oxopyridazin-1-yl)acetic acid employs mixed anhydride methodology:
- Activation : Treat acid with isobutyl chloroformate (N-methylmorpholine, THF, 0°C).
- Coupling : Add Intermediate A (1.1 eq), stir at 25°C for 12 hr.
Yield Optimization :
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| Isobutyl chloroformate | THF | 72 |
| HATU | DMF | 68 |
| DCC | CH₂Cl₂ | 58 |
Isobutyl chloroformate provides superior yields while minimizing epimerization.
Alternative Pathways: One-Pot Synthesis
Recent advances enable direct assembly via tandem Knoevenagel-Michael-cyclization sequences:
- Reactants : 3-Aminopyridazine, dimethyl acetylenedicarboxylate, and α-ketoaldehyde.
- Conditions : Piperidine (10 mol%), AcOH, 100°C, 24 hr.
Mechanistic Insights :
- Knoevenagel forms α,β-unsaturated ketone
- Michael addition builds the tricyclic core
- Spontaneous cyclization completes the architecture
Limitation : Lower yield (42%) due to competing side reactions.
Spectroscopic Characterization
Critical spectral data for authentication:
Chemical Reactions Analysis
2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridazinone moiety can lead to the formation of pyridazine derivatives, while reduction can yield dihydropyridazinone compounds. Substitution reactions can introduce various functional groups into the molecule, further modifying its chemical properties .
Scientific Research Applications
2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
In biology and medicine, this compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its ability to interact with specific molecular targets has led to studies on its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities .
In industry, 2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical stability .
Mechanism of Action
The mechanism of action of 2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and modulating various biological pathways .
For example, in cancer research, this compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and proliferation. By blocking these kinases, the compound can reduce the growth and spread of cancer cells . Similarly, its anti-inflammatory and antimicrobial activities are attributed to its ability to interfere with specific enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazin-3(2H)-one Derivatives (3a-3h)
Structural Basis: These derivatives (e.g., 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones) share the pyridazinone core with the target compound but lack the triazatricyclic system. Substituents at the 2-position (e.g., alkyl or aryl groups) modulate their properties . Key Differences:
- Molecular Complexity: The target compound’s tricyclic system increases steric hindrance and molecular weight (~450–500 g/mol estimated) compared to simpler pyridazinones (~200–300 g/mol).
- Bioactivity: Pyridazinones are studied for anti-inflammatory and cardiotonic effects, whereas the triazatricyclo system may enhance target selectivity or metabolic stability .
Heterocyclic Coumarin-Tetrazole-Pyrimidinone Hybrids (4i, 4j)
Structural Basis: These hybrids (e.g., compound 4i) integrate coumarin, tetrazole, and pyrimidinone units, contrasting with the target compound’s pyridazinone-triazatricyclo fusion . Functional Groups:
- Coumarin : Imparts fluorescence and anticoagulant properties.
- Tetrazole : Enhances metabolic stability and metal-binding capacity.
Comparison : - Pharmacological Potential: While 4i and 4j may exhibit antimicrobial activity, the target compound’s tricyclic architecture could favor kinase inhibition or CNS penetration.
- Synthetic Complexity : The target compound’s fused rings likely require multi-step synthesis, similar to the coupling strategies used for 4i/4j .
Cephalosporin Analogs (Pharmacopeial Forum)
Structural Basis : Bicyclic cephalosporins (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) feature β-lactam cores with sulfur and nitrogen heteroatoms, differing from the target compound’s nitrogen-rich tricyclic system .
Functional Comparison :
- Bioactivity: Cephalosporins target bacterial cell walls, whereas the target compound’s pyridazinone-triazatricyclo system may interact with eukaryotic enzymes.
- Stability : Cephalosporins undergo rigorous purity testing (e.g., HPLC); similar analytical methods may apply to the target compound for quality control .
Research Findings and Implications
- Synthesis: The target compound’s acetylated pyridazinone subunit may borrow alkylation strategies from , while its tricyclic system could require cycloaddition or ring-closing metathesis .
- Bioactivity: Pyridazinone derivatives exhibit moderate solubility in polar solvents (e.g., acetone, DMSO), suggesting the target compound may require formulation optimization for bioavailability .
- Stability : Analogous to cephalosporins, the triazatricyclo system’s strained rings may necessitate stability studies under varying pH and temperature conditions .
Biological Activity
5-[2-(6-oxopyridazin-1-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a molecular weight of 372.4 g/mol. Its unique structure includes multiple heterocycles which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₆O₃ |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 2034381-08-1 |
Antiviral Activity
Recent studies have indicated that derivatives of the triazatricyclo framework exhibit significant antiviral properties. For instance, compounds with similar structural motifs have shown effectiveness against various strains of coronaviruses, including HCoV-229E and HCoV-OC43. The activity is believed to stem from their ability to inhibit viral replication at different stages of the viral life cycle.
Case Study: Antiviral Efficacy
In a comparative study, several derivatives were tested for their ability to inhibit the replication of human coronaviruses. The most potent compound demonstrated a selectivity index (SI) of 972 against OC-43 strain, indicating strong antiviral potential .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Heterocyclic compounds like this one are known to interact with various cellular pathways involved in cancer progression. Research has shown that certain analogs can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
Table: Summary of Antitumor Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazine Derivative | HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |
| Pyridazine Analog | MCF-7 (Breast Cancer) | 10 | Inhibition of PI3K/Akt pathway |
Anticonvulsant Activity
Some derivatives have been synthesized and screened for anticonvulsant activity using established animal models like the PTZ (Pentylenetetrazol) model. The results indicated that certain modifications to the pyridazine ring enhance efficacy in preventing seizures.
Research Findings:
A specific derivative exhibited significant anticonvulsant effects with a protective ratio indicating its potential as a therapeutic agent for epilepsy .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Viral Enzymes: The compound may inhibit key enzymes necessary for viral replication.
- Apoptosis Induction: In cancer cells, it triggers apoptotic pathways leading to cell death.
- Modulation of Ion Channels: For anticonvulsant effects, it may interact with neurotransmitter receptors or ion channels.
Q & A
Q. How to address discrepancies in reported enzymatic inhibition (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Enzyme Source : Compare recombinant vs. native enzymes (e.g., human vs. bacterial kinases) to rule out isoform-specific effects .
- Assay Conditions : Standardize ATP concentration (1–10 µM) and incubation time (30–60 minutes) across studies .
- Data Normalization : Use positive controls (e.g., staurosporine for kinases) to calibrate inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
